molecular formula C13H11FO2 B6373169 2-Fluoro-4-(4-methoxyphenyl)phenol CAS No. 1261918-02-8

2-Fluoro-4-(4-methoxyphenyl)phenol

Cat. No.: B6373169
CAS No.: 1261918-02-8
M. Wt: 218.22 g/mol
InChI Key: KBXAGFLCGDOBDN-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the phenyl ring, which is further substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction of 2-fluoro-4-nitrophenol with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions can yield the desired product . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-4-(4-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the fluorine atom and methoxy group can enhance its binding affinity and specificity. Additionally, the compound may participate in hydrogen bonding and hydrophobic interactions with its targets, influencing its overall activity .

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxyphenylboronic acid
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methoxyacetophenone

Comparison: 2-Fluoro-4-(4-methoxyphenyl)phenol is unique due to the combination of the fluorine atom and methoxy group on the phenyl ring, which imparts specific chemical properties. Compared to 2-Fluoro-4-methoxyphenylboronic acid, it has a hydroxyl group instead of a boronic acid group, making it more suitable for certain types of chemical reactions. Similarly, 4-Fluoro-2-methylphenol lacks the methoxy group, which can influence its reactivity and applications .

Properties

IUPAC Name

2-fluoro-4-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-11-5-2-9(3-6-11)10-4-7-13(15)12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXAGFLCGDOBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684156
Record name 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-02-8
Record name 3-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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